molecular formula C16H24ClNO4 B15144548 Tolperisone 4-carboxylic acid-d10 (hydrochloride hydrate)

Tolperisone 4-carboxylic acid-d10 (hydrochloride hydrate)

Cat. No.: B15144548
M. Wt: 339.88 g/mol
InChI Key: RBEFTRIOBIYJOF-GHAGIRIOSA-N
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Description

Tolperisone 4-carboxylic acid-d10 (hydrochloride hydrate) is a deuterium-labeled compound, which is a metabolite of Tolperisone. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The compound is known for its role in metabolic research and as a chemical reference for identification and quantification.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tolperisone 4-carboxylic acid-d10 (hydrochloride hydrate) involves the incorporation of deuterium into the Tolperisone molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents .

Industrial Production Methods

Industrial production of Tolperisone 4-carboxylic acid-d10 (hydrochloride hydrate) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes strict process parameter control and quality assurance to meet the needs of various research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Tolperisone 4-carboxylic acid-d10 (hydrochloride hydrate) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: Substitution reactions can occur, where functional groups in the molecule are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include deuterated solvents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.

Scientific Research Applications

Tolperisone 4-carboxylic acid-d10 (hydrochloride hydrate) has a wide range of scientific research applications, including:

    Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.

    Biology: Employed in metabolic research to study metabolic pathways in vivo.

    Medicine: Utilized in clinical diagnostics and imaging.

    Industry: Applied in the production of stable isotope-labeled compounds for various industrial processes

Mechanism of Action

The precise mechanism of action of Tolperisone 4-carboxylic acid-d10 (hydrochloride hydrate) is not fully understood. it is known to block sodium and calcium channels, which affects the nervous system. The compound has a high affinity for nervous system tissues, particularly the brain stem, spinal cord, and peripheral nerves . This action helps in relieving muscle spasticity and other related conditions .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Tolperisone 4-carboxylic acid-d10 (hydrochloride hydrate) include:

    Tolperisone: The parent compound, used as a muscle relaxant.

    Tolperisone hydrochloride: Another derivative of Tolperisone with similar applications.

    Other deuterium-labeled analogs: Various deuterium-labeled compounds used in metabolic research.

Uniqueness

Tolperisone 4-carboxylic acid-d10 (hydrochloride hydrate) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium allows for more precise tracking and analysis of metabolic pathways, making it a valuable tool in scientific studies.

Properties

Molecular Formula

C16H24ClNO4

Molecular Weight

339.88 g/mol

IUPAC Name

4-[3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-methylpropanoyl]benzoic acid;hydrate;hydrochloride

InChI

InChI=1S/C16H21NO3.ClH.H2O/c1-12(11-17-9-3-2-4-10-17)15(18)13-5-7-14(8-6-13)16(19)20;;/h5-8,12H,2-4,9-11H2,1H3,(H,19,20);1H;1H2/i2D2,3D2,4D2,9D2,10D2;;

InChI Key

RBEFTRIOBIYJOF-GHAGIRIOSA-N

Isomeric SMILES

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CC(C)C(=O)C2=CC=C(C=C2)C(=O)O)([2H])[2H])([2H])[2H])[2H].O.Cl

Canonical SMILES

CC(CN1CCCCC1)C(=O)C2=CC=C(C=C2)C(=O)O.O.Cl

Origin of Product

United States

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